Emetine dihydrochloride hydrate

Description

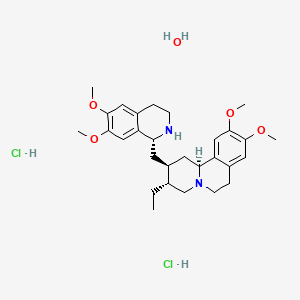

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7083-71-8 |

|---|---|

Molecular Formula |

C29H43ClN2O5 |

Molecular Weight |

535.1 g/mol |

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |

InChI |

InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |

InChI Key |

LUAVTILJYYPSGE-GXGBFOEMSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |

Appearance |

Solid powder |

Other CAS No. |

7083-71-8 |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Emetine Dihydrochloride Hydrate; (-)-Emetine Dihydrochloride; Emetine Hydrochloride Hydrate; Hemometina Hydrate; l-Emetine Dihydrochloride Hydrate |

Origin of Product |

United States |

Foundational & Exploratory

Emetine Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emetine (B1671215), a natural alkaloid derived from the ipecac plant, is a potent and well-characterized inhibitor of eukaryotic protein synthesis.[1][2] Its primary mechanism of action involves the direct targeting of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, emetine binds to the 40S ribosomal subunit and stalls the elongation phase of translation by preventing ribosomal translocation.[3][4] This irreversible inhibition leads to a rapid cessation of protein production, which underlies its therapeutic effects as an anti-protozoal and antiviral agent, as well as its dose-limiting toxicities.[1][2][5] This guide provides an in-depth examination of the molecular mechanism, quantitative parameters of inhibition, and key experimental methodologies used to study the effects of emetine dihydrochloride (B599025) hydrate (B1144303).

Core Mechanism of Protein Synthesis Inhibition

Emetine exerts its inhibitory effect during the elongation stage of eukaryotic translation. The process can be dissected into two key events: binding to the ribosomal subunit and the subsequent arrest of translocation.

Binding to the 40S Ribosomal Subunit

Structural and biochemical studies have precisely identified the binding site of emetine on the eukaryotic 80S ribosome. Emetine interacts with the small (40S) ribosomal subunit, specifically at the E-site (Exit site).[3][6][7] Cryo-electron microscopy (cryo-EM) studies of the Plasmodium falciparum 80S ribosome in complex with emetine have provided high-resolution insights into this interaction.[6][7] The binding pocket is located where the deacylated tRNA normally resides before exiting the ribosome. By occupying this site, emetine sterically hinders the conformational changes required for the next round of elongation.[6][7]

Inhibition of Translocation

The central mechanism of emetine's action is the potent inhibition of the translocation step of elongation.[3][4][6] After the peptidyl transferase reaction forms a new peptide bond, the ribosome must move one codon down the mRNA. This movement, known as translocation, shifts the peptidyl-tRNA from the A-site (Aminoacyl site) to the P-site (Peptidyl site) and the deacylated tRNA from the P-site to the E-site. Emetine, by binding to the E-site of the 40S subunit, effectively locks the ribosome in a pre-translocation state, preventing this essential movement.[3][6] This leads to an accumulation of ribosomes on mRNA, forming stabilized polyribosomes, and a complete halt in polypeptide chain elongation.[2] The inhibition is generally considered irreversible.[2][8]

Visualizing the Mechanism of Action

The following diagrams illustrate the core mechanism of emetine-mediated protein synthesis inhibition and a typical experimental workflow for its study.

Caption: Emetine binds to the 40S E-site, inhibiting translocation.

Caption: Workflow for analyzing translation state using polysome profiling.

Quantitative Analysis of Inhibition

The potency of emetine can be quantified by its half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50). These values vary depending on the cell type and the assay conditions.

| Parameter | Cell Line / System | Value | Reference |

| IC50 (Protein Synthesis) | Rabbit Reticulocyte Lysate | 1.2 µM | [9] |

| IC50 (Protein Synthesis) | Vero E6 Cells | ~0.11 µM | [9] |

| IC50 (Protein Synthesis) | BEC-hACE2 Cells | ~0.12 µM | [9] |

| IC50 (Protein Synthesis) | HeLa Cells | < 0.1 µM (in vivo) | [10] |

| IC50 (Protein Synthesis) | HepG2 Cells | 2.2 µM (2200 nM) | [11] |

| IC50 (Protein Synthesis) | Primary Rat Hepatocytes | 0.62 µM (620 nM) | [11] |

| IC50 (NF-κB Signaling) | Cell-based Reporter Assay | 2.0 - 4.2 µM | [12] |

| EC50 (Antiviral - EV-A71) | RD Cells | 0.04 µM | [13] |

| EC50 (Antiviral - SARS-CoV-2) | Vero E6 Cells | 0.46 - 0.5 µM | [12] |

| CC50 (Cytotoxicity) | HepG2 Cells | 0.081 µM (81 nM) | [11] |

| CC50 (Cytotoxicity) | Primary Rat Hepatocytes | 0.18 µM (180 nM) | [11] |

Note: IC50/EC50 values are highly dependent on the specific experimental conditions, including incubation time and cell density. The data presented are for comparative purposes.

Key Experimental Protocols

The mechanism of emetine has been elucidated through several key experimental techniques. Detailed methodologies for these are provided below.

In Vitro Translation (IVT) Assay

This assay directly measures the effect of a compound on the protein synthesis machinery in a cell-free system.

-

Objective: To quantify the direct inhibitory effect of emetine on translation.

-

Materials:

-

Rabbit Reticulocyte Lysate (RRL) or other suitable cell-free extract.

-

Reporter mRNA (e.g., Firefly Luciferase mRNA).[9]

-

Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-Methionine or a system for non-radioactive detection).

-

Emetine dihydrochloride hydrate stock solution.

-

Reaction buffer and energy source (ATP/GTP).

-

Microplate reader (for luciferase) or scintillation counter (for radioactivity).

-

-

Protocol:

-

Prepare a master mix containing RRL, reaction buffer, energy source, and amino acids.

-

Aliquot the master mix into a 96-well plate.

-

Add varying concentrations of emetine (e.g., serial dilutions from 100 µM to 1 nM) and a vehicle control to the wells.[14]

-

Initiate the reaction by adding the reporter mRNA to each well.

-

Incubate the plate at 30°C for 60-90 minutes.[14]

-

Terminate the reaction.

-

Quantify protein synthesis. If using luciferase mRNA, add luciferase assay reagent and measure luminescence.[14] If using ³⁵S-Met, precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and measure radioactivity.

-

Plot the signal against the log of emetine concentration and fit a dose-response curve to determine the IC50 value.

-

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation, providing a snapshot of the translational status of a cell.

-

Objective: To visualize the effect of emetine on ribosome distribution on mRNAs.

-

Materials:

-

Cultured cells.

-

This compound.

-

Cycloheximide (CHX) to "freeze" ribosomes on mRNA during lysis.

-

Lysis buffer (containing CHX, detergents, RNase inhibitors).

-

Sucrose solutions for gradient preparation (e.g., 15% and 50% w/v).[15][16]

-

Ultracentrifuge with a swinging-bucket rotor (e.g., SW41 Ti).

-

Gradient fractionation system with a UV monitor (254 nm).

-

-

Protocol:

-

Treat cultured cells with emetine or vehicle for the desired time.

-

Prior to harvesting, add CHX (100 µg/mL) to the culture medium and incubate for 5-15 minutes at 37°C to arrest translation elongation.[15][17][18]

-

Wash cells with ice-cold PBS containing CHX.

-

Lyse the cells on ice using a polysome lysis buffer.

-

Clarify the lysate by centrifugation to remove nuclei and mitochondria.[19]

-

Carefully layer the cytoplasmic lysate onto a pre-formed 15-50% linear sucrose density gradient.[17]

-

Perform ultracentrifugation at high speed (e.g., 36,000-39,000 rpm) for 2-3 hours at 4°C.[15][18]

-

Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm. This generates a polysome profile showing peaks for 40S, 60S, 80S monosomes, and polysomes.

-

Expected Result: Emetine treatment causes a shift from monosomes to heavier polysomes, indicating that ribosomes are stalled on the mRNA transcripts after initiation but during elongation, preventing their "run-off".[2]

-

Ribosome Footprinting (Ribo-Seq)

A powerful, high-throughput sequencing technique that maps the exact positions of ribosomes on all mRNAs in a cell at a given moment.

-

Objective: To determine the precise sites of ribosome stalling caused by emetine at nucleotide resolution.

-

Materials:

-

Cultured cells treated with emetine.

-

Lysis buffer and RNase I.

-

Ribosome recovery buffers.

-

Library preparation kit for next-generation sequencing.

-

-

Protocol:

-

Treat cells with emetine to stall ribosomes.

-

Lyse cells and treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (footprints), which are typically ~28-30 nucleotides in length.

-

Recover the monosome complexes by ultracentrifugation through a sucrose cushion.

-

Extract the RNA footprints.

-

Prepare a cDNA library from the footprints suitable for deep sequencing. This involves reverse transcription and adapter ligation.

-

Sequence the library and align the reads to a reference genome or transcriptome.

-

Expected Result: Analysis of footprint density will show an accumulation of ribosomes at specific locations, often near the start of coding sequences, confirming a global arrest of translation elongation. Emetine treatment may result in slightly longer footprints compared to untreated cells, suggesting it stabilizes a unique ribosome conformation.[20]

-

Conclusion and Future Directions

This compound is a potent, irreversible inhibitor of eukaryotic protein synthesis that acts by binding to the E-site of the 40S ribosomal subunit and blocking the translocation step of elongation.[3][6][8] This well-defined mechanism has made it an invaluable tool for molecular biology research and a lead compound for drug development, particularly in virology and parasitology.[2][13][21] The quantitative data and experimental protocols provided in this guide offer a robust framework for professionals engaged in studying its effects or developing novel therapeutics based on its mode of action. Future research may focus on designing emetine analogs with improved therapeutic indices, leveraging the high-resolution structural data to create derivatives with greater specificity for pathogen ribosomes over human ribosomes.[5][7]

References

- 1. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamopen.com [benthamopen.com]

- 3. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. Emetine protects mice from enterovirus infection by inhibiting viral translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. dirusciolab.com [dirusciolab.com]

- 16. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polysome Fractionation and Analysis of Mammalian Translatomes on a Genome-wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 20. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Emetine | Protein synthesis inhibitor | Hello Bio [hellobio.com]

Emetine's Interaction with the Eukaryotic 40S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine (B1671215), a natural alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action involves binding to the 40S ribosomal subunit, thereby stalling the translation elongation process. This technical guide provides an in-depth exploration of the molecular interactions between emetine and the 40S ribosome, offering quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways to support further research and drug development efforts.

Introduction

Emetine has a long history of use as an emetic and anti-protozoal agent.[1] In the laboratory, it serves as a valuable tool for dissecting the mechanisms of protein synthesis and degradation by reversibly blocking translation in eukaryotic cells.[2] The primary molecular target of emetine is the 40S subunit of the eukaryotic ribosome, where it interferes with the translocation step of polypeptide elongation.[3][4] Understanding the precise nature of this interaction is crucial for its application as a research tool and for the potential development of novel therapeutics.

Mechanism of Action

Emetine exerts its inhibitory effect on protein synthesis through a specific interaction with the 40S ribosomal subunit.

2.1. Binding Site on the 40S Subunit

Cryo-electron microscopy (cryo-EM) studies have revealed that emetine binds to the E-site (Exit site) of the small ribosomal subunit (40S).[3][5] This binding pocket is located in a region that is critical for the movement of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome during translation. The binding of emetine to this site physically obstructs the translocation of the peptidyl-tRNA from the A-site (Aminoacyl site) to the P-site (Peptidyl site), effectively halting the elongation of the nascent polypeptide chain.[3][5]

2.2. Inhibition of Translocation

The binding of emetine stabilizes a conformation of the ribosome that is incompatible with the GTP hydrolysis by eukaryotic elongation factor 2 (eEF2), which is essential for the translocation of tRNAs and mRNA. This leads to an accumulation of ribosomes on the mRNA, forming polysomes that are stalled in the process of elongation. This polysome stabilization is a characteristic feature of emetine's action.[6]

Quantitative Data

The potency of emetine as a protein synthesis inhibitor varies across different cell types and experimental conditions. The following tables summarize key quantitative data related to emetine's activity.

Table 1: Inhibitory Concentrations (IC50) of Emetine on Protein Synthesis

| Cell Line | IC50 (nmol/L) | Reference |

| HepG2 | 2200 ± 1400 | [7] |

| Primary Rat Hepatocytes (PRH) | 620 ± 920 | [7] |

| Chinese Hamster Ovary (CHO) | Not specified, but mutants show 20-80 fold increased resistance | [2] |

| HeLa | 4 x 10⁻⁸ M (in media) | [8] |

Signaling Pathways Affected by Emetine

Emetine's inhibition of protein synthesis can have downstream effects on various cellular signaling pathways.

4.1. ERK/MNK1/eIF4E Pathway

The ERK/MNK1/eIF4E signaling pathway is crucial for the initiation of cap-dependent translation. Some viruses exploit this pathway for their replication. Emetine has been shown to disrupt the binding of viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E), a key component of this pathway.[9] This suggests an indirect effect of emetine on translation initiation, likely as a consequence of the global shutdown of protein synthesis.

4.2. p38 MAPK Pathway

Emetine has been observed to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10] This activation is thought to be a cellular stress response to the inhibition of protein synthesis. The precise molecular mechanism linking emetine's action on the ribosome to the activation of the p38 MAPK cascade is an area of ongoing investigation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to study the effects of emetine on the 40S ribosome.

5.1. In Vitro Translation Inhibition Assay

This assay measures the ability of emetine to inhibit protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or other suitable cell-free translation system

-

mRNA template encoding a reporter protein (e.g., Luciferase)

-

Amino acid mixture (containing [35S]-methionine if using autoradiography)

-

Emetine stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

Translation buffer

-

Nuclease-free water

-

Luciferase assay reagent (if using a luciferase reporter)

-

Scintillation counter or phosphorimager (if using radiolabeling)

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, prepare the translation reactions on ice. A typical 25 µL reaction includes:

-

12.5 µL Rabbit Reticulocyte Lysate

-

1 µL Amino Acid Mixture (minus methionine if radiolabeling)

-

1 µL [35S]-methionine (if applicable)

-

1 µL mRNA template (e.g., 1 µg/µL)

-

Varying concentrations of emetine (e.g., from 10 nM to 100 µM) or vehicle control.

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes.[11]

-

Detection:

-

Luciferase Reporter: Add luciferase assay reagent according to the manufacturer's instructions and measure luminescence using a luminometer.

-

Radiolabeling: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, and visualize the radiolabeled protein by autoradiography or phosphorimaging.

-

-

Data Analysis: Quantify the signal from each reaction. Plot the percentage of protein synthesis inhibition against the logarithm of the emetine concentration to determine the IC50 value.

5.2. Cryo-Electron Microscopy (Cryo-EM) of the Emetine-Ribosome Complex

This protocol outlines the general steps for preparing a vitrified sample of eukaryotic ribosomes in complex with emetine for structural analysis by cryo-EM.

Materials:

-

Purified eukaryotic 80S ribosomes (e.g., from Saccharomyces cerevisiae or a relevant cell line)

-

Emetine stock solution

-

Cryo-EM grids (e.g., Quantifoil R2/2)

-

Glow-discharger

-

Vitrification device (e.g., Vitrobot)

-

Liquid ethane (B1197151) and liquid nitrogen

Procedure:

-

Complex Formation: Incubate purified 80S ribosomes (e.g., at a concentration of 100-200 nM) with a molar excess of emetine (e.g., 1 mM) for 15-30 minutes at room temperature to ensure binding.[3]

-

Grid Preparation:

-

Glow-discharge the cryo-EM grids to make them hydrophilic.

-

Apply 3-4 µL of the ribosome-emetine complex solution to the grid.

-

-

Blotting and Plunging:

-

Cryo-EM Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect data at liquid nitrogen temperature.

-

Image Processing and 3D Reconstruction: Process the collected images using specialized software to reconstruct the 3D structure of the emetine-bound ribosome.

5.3. Ribosome Profiling (Ribo-Seq) with Emetine Treatment

Ribosome profiling allows for a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments (footprints). Emetine can be used to stall ribosomes during elongation for this analysis.

Materials:

-

Cultured eukaryotic cells

-

Emetine

-

Lysis buffer

-

RNase I

-

Sucrose (B13894) gradient solutions

-

RNA purification kits

-

Library preparation kit for next-generation sequencing

Procedure:

-

Cell Treatment: Treat cultured cells with emetine (e.g., 100 µg/mL for a short duration) to arrest translating ribosomes.[14] A control group without emetine treatment should also be prepared.

-

Cell Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the 80S monosomes containing the protected mRNA fragments by sucrose density gradient centrifugation.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes with high resolution. This data can be used to determine the density of ribosomes on different transcripts and identify sites of translational pausing.

Conclusion

Emetine remains a powerful tool for studying eukaryotic protein synthesis due to its specific and potent inhibition of the 40S ribosomal subunit. This guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, affected signaling pathways, and detailed experimental protocols. Further research, particularly to determine the precise binding kinetics and to elucidate the full extent of its downstream cellular effects, will continue to enhance its utility in both basic research and as a potential scaffold for therapeutic development.

References

- 1. The translational inhibitor and amnestic agent emetine also suppresses ongoing hippocampal neural activity similarly to other blockers of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation and preliminary characterization of somatic cell mutants resistant to the protein synthesis inhibitor-emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forum.graphviz.org [forum.graphviz.org]

- 8. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 9. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of emetine dihydrochloride hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine (B1671215), a natural alkaloid derived from the roots of Carapichea ipecacuanha, has a long history of medicinal use, primarily as an emetic and an anti-protozoal agent. Its dihydrochloride (B599025) hydrate (B1144303) salt is a more stable and soluble form, facilitating its formulation and application in various research and clinical settings. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of emetine dihydrochloride hydrate. It details established experimental protocols for its analysis and the investigation of its cellular mechanisms of action. Furthermore, this guide visualizes the key signaling pathways modulated by emetine, offering a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

Emetine is a complex isoquinoline (B145761) alkaloid. The dihydrochloride hydrate form enhances its stability and solubility in aqueous solutions, a critical factor for pharmaceutical development and biological studies.

Chemical Structure

IUPAC Name: (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrochloride;hydrate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₀N₂O₄ · 2HCl · xH₂O | [1] |

| Molecular Weight | 553.6 g/mol (anhydrous) | [1] |

| Appearance | White to slightly yellowish crystalline powder | [2] |

| Solubility | Freely soluble in water and ethanol | [2] |

| Melting Point | 235-250 °C | [1] |

| Specific Optical Rotation | +16° to +19° (c=2 in water) | [2] |

| CAS Number | 316-42-7 | [1] |

Biological Activity and Mechanism of Action

Emetine exhibits a broad spectrum of biological activities, including anti-protozoal, antiviral, and anti-cancer effects. Its primary mechanism of action is the irreversible inhibition of protein synthesis.

Emetine binds to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during protein synthesis.[1] This leads to a global shutdown of protein production, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cells. Beyond this fundamental mechanism, emetine has been shown to modulate several key cellular signaling pathways, contributing to its diverse biological effects.

Signaling Pathways Modulated by Emetine

Emetine has been demonstrated to impact multiple signaling cascades crucial for cell growth, proliferation, and survival. These include the MAPK, PI3K/Akt, and Wnt/β-catenin pathways. The modulation of these pathways is central to its anti-cancer properties.[3]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the investigation of its biological effects.

Quality Control and Identification

This method is suitable for the quantification of emetine in pharmaceutical preparations and biological matrices.[4][5]

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: Octadecylsilane (C18) bonded silica, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% aqueous phosphoric acid (e.g., 15:85 v/v), adjusted to a suitable pH.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm or fluorescence detection (Excitation: 280 nm, Emission: 310 nm).[5]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 50 µg/mL.[4]

-

For biological samples, perform a liquid-liquid extraction. Buffer the sample to pH 9 and extract with n-butyl chloride. Back-extract into 0.01 M hydrochloric acid.[5]

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Injection Volume: 20 µL.

-

Quantification: Create a standard curve using known concentrations of this compound reference standard.

IR spectroscopy is a valuable tool for the identification and confirmation of the chemical structure of this compound.[2]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Analysis:

-

Record the background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

-

Compare the obtained spectrum with a reference spectrum of emetine hydrochloride.[2]

-

TLC is a simple and rapid method for the qualitative analysis and purity assessment of emetine.[2]

-

Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase: A mixture of chloroform, ethylene (B1197577) glycol monomethyl ether, methanol (B129727), water, and diethylamine (B46881) (e.g., 100:20:5:2:0.5 v/v/v/v/v).[2]

-

Sample Preparation:

-

Dissolve the this compound sample in a mixture of methanol and ammonia (B1221849) to a concentration of 0.5 mg/mL.[2]

-

Prepare a reference standard solution of emetine hydrochloride at the same concentration.

-

-

Procedure:

-

Apply 10 µL of the sample and standard solutions to the TLC plate.

-

Develop the chromatogram in a saturated chamber until the solvent front has migrated approximately 8-10 cm.

-

Dry the plate and visualize the spots under UV light at 254 nm and/or by spraying with a suitable reagent (e.g., iodine vapor).

-

-

Analysis: Compare the Rf value and appearance of the sample spot with that of the reference standard.

Biological Assays

This colorimetric assay is used to assess the cytotoxic effects of emetine on cultured cells.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by emetine.

-

Cell Lysis and Protein Quantification:

-

Treat cells with emetine as described for the cell viability assay.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, β-catenin, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound remains a compound of significant interest due to its potent and diverse biological activities. Its ability to inhibit protein synthesis and modulate critical cellular signaling pathways makes it a valuable tool for research in oncology, virology, and parasitology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this complex natural product. Further investigation into its detailed mechanisms of action and the development of targeted delivery systems may unlock new clinical applications for emetine and its derivatives.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.who.int [cdn.who.int]

- 3. researchgate.net [researchgate.net]

- 4. CN103454366A - High performance liquid chromatography (HPLC) quantitative determination method for alkaloids in ipecacuanha medicinal materials and preparations - Google Patents [patents.google.com]

- 5. Quantitative analysis of emetine and cephaeline by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Emetine's Broad-Spectrum Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine (B1671215), a natural alkaloid derived from the ipecacuanha plant, has a long history of medicinal use as an emetic and anti-protozoal agent. Recent research has unveiled its potent, broad-spectrum antiviral activity against a diverse range of both RNA and DNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of emetine, its mechanisms of action, and relevant experimental data. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology and drug development, summarizing key quantitative data, detailing experimental protocols for assessing its antiviral efficacy, and visualizing the intricate signaling pathways involved in its mode of action. The evidence presented herein underscores emetine's potential as a promising candidate for further investigation and development as a broad-spectrum antiviral therapeutic.

Introduction

The emergence and re-emergence of viral pathogens pose a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents that can be rapidly deployed against a wide array of viruses is a critical priority. Emetine, an FDA-approved drug for amoebiasis, has demonstrated significant in vitro and in vivo efficacy against numerous RNA and DNA viruses, making it a compelling candidate for drug repurposing.[1][2] This document synthesizes the current scientific literature on the antiviral properties of emetine, with a focus on its molecular mechanisms and quantitative efficacy.

Antiviral Spectrum of Emetine

Emetine exhibits inhibitory activity against a wide array of viruses, encompassing both RNA and DNA genomes. Its efficacy has been demonstrated against clinically significant pathogens, highlighting its potential as a broad-spectrum antiviral agent.[2][3]

RNA Viruses

Emetine has shown potent activity against a variety of RNA viruses, including:

-

Coronaviruses: Emetine effectively inhibits the replication of several human coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Human Coronavirus OC43 (HCoV-OC43).[4][5][6] Its efficacy against SARS-CoV-2 is particularly noteworthy, with some studies reporting significantly greater potency than remdesivir (B604916) in vitro.[5][7]

-

Flaviviruses: Potent inhibition of Zika virus (ZIKV) has been reported, with emetine interfering with viral replication.[8]

-

Filoviruses: Emetine has demonstrated efficacy against Ebola virus (EBOV), where it has been shown to inhibit viral entry.[8]

-

Picornaviruses: A range of human enteroviruses, such as Enterovirus 71 (EV-A71) and Coxsackievirus, are sensitive to emetine's antiviral effects.[5]

-

Paramyxoviruses: Newcastle disease virus (NDV) and Peste des petits ruminants virus (PPRV) replication is inhibited by emetine.[9]

DNA Viruses

The antiviral activity of emetine also extends to DNA viruses, including:

-

Herpesviruses: Emetine is a potent inhibitor of Human Cytomegalovirus (HCMV) and has also shown activity against Herpes Simplex Virus 1 & 2 (HSV-1 & HSV-2).[10][11]

-

Poxviruses: The replication of Buffalopox virus (BPXV) is significantly inhibited by emetine.[9]

-

Bovine Herpesvirus 1 (BHV-1): Emetine has been shown to inhibit the replication of this veterinary pathogen.[9]

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy of emetine against a selection of RNA and DNA viruses, presenting key quantitative parameters such as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.

Table 1: Antiviral Activity of Emetine against RNA Viruses

| Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero | 0.147 | 1603.8 | 10910.4 | [12][13] |

| SARS-CoV-2 | Vero E6 | 7.71 | 2170 | 281.5 | [5][6] |

| MERS-CoV | Vero E6 | 14 | >2000 | >142.9 | [5][6] |

| HCoV-OC43 | BHK-21 | 300 | 2690 | 8.97 | [6] |

| Zika Virus (ZIKV) | Huh-7 | < 42 | > 10000 | > 238 | [8] |

| Ebola Virus (EBOV) | Vero E6 | 16.9 | > 10000 | > 591.7 | [8] |

| Enterovirus 71 (EV-A71) | RD | 49 | 10000 | 204.1 | [5] |

| Newcastle Disease Virus (NDV) | Vero | - | - | - | [9] |

| Peste des petits ruminants virus (PPRV) | Vero | - | - | - | [9] |

Table 2: Antiviral Activity of Emetine against DNA Viruses

| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Human Cytomegalovirus (HCMV) | HFF | 40 | 8 | 200 | [10][11][14] |

| Buffalopox Virus (BPXV) | Vero | - | - | - | [9] |

| Bovine Herpesvirus 1 (BHV-1) | MDBK | - | - | - | [9] |

Note: "-" indicates that the specific value was not provided in the cited literature.

Mechanisms of Antiviral Action

Emetine's broad-spectrum antiviral activity stems from its ability to target multiple, often host-centric, pathways essential for viral replication. This multi-pronged approach may also contribute to a higher barrier to the development of viral resistance.[9]

Inhibition of Protein Synthesis

A primary mechanism of emetine's antiviral action is the inhibition of protein synthesis. It is a well-established inhibitor of the 40S ribosomal subunit, thereby blocking the translation of both host and viral proteins.[15] This non-specific inhibition of translation is particularly detrimental to viruses, which rely heavily on the host's cellular machinery for the production of viral proteins.

Interference with Viral Entry

Emetine has been shown to inhibit the entry of certain viruses, such as the Ebola virus.[8] The proposed mechanism involves the disruption of lysosomal function, which is a critical step for the entry of many enveloped viruses.[8]

Modulation of Host Signaling Pathways

Emetine can modulate specific host cell signaling pathways that are hijacked by viruses for their replication. Two key examples are detailed below:

SARS-CoV-2 replication is dependent on the host's ERK/MNK1/eIF4E signaling pathway for efficient translation of its viral mRNA.[12][16] Emetine has been shown to disrupt the interaction between the viral mRNA and the eukaryotic translation initiation factor 4E (eIF4E), a key component of this pathway.[12][17] By interfering with this interaction, emetine effectively halts the translation of viral proteins.[1]

Caption: Emetine disrupts SARS-CoV-2 replication by inhibiting the binding of viral mRNA to eIF4E.

Emetine's anti-HCMV activity involves the modulation of the ribosomal protein S14 (RPS14)-MDM2-p53 pathway.[10] Emetine induces the nuclear translocation of RPS14, which then binds to MDM2. This interaction disrupts the MDM2-p53 complex, leading to the stabilization and activation of the tumor suppressor protein p53, which can in turn inhibit viral replication.[10][18]

Caption: Emetine inhibits HCMV by promoting RPS14-MDM2 interaction, stabilizing p53.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the antiviral activity of emetine. Specific parameters may need to be optimized for different viruses and cell lines.

Plaque Assay for Viral Titer Determination

This assay quantifies the number of infectious viral particles in a sample.

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.

-

Infection: Remove the cell culture medium and infect the monolayers with the viral dilutions for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques (zones of cell death).

-

Quantification: Count the number of plaque-forming units (PFU) and calculate the viral titer (PFU/mL).[4][19][20]

Caption: A simplified workflow for quantifying infectious virus particles using a plaque assay.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This technique measures the amount of viral RNA in a sample.

-

RNA Extraction: Isolate total RNA from infected cell lysates or culture supernatants.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase.

-

qPCR: Perform real-time PCR using primers and probes specific to the viral genome. A standard curve with known quantities of viral RNA should be included for absolute quantification.

-

Data Analysis: Determine the viral RNA copy number in the samples based on the cycle threshold (Ct) values and the standard curve.[21][22][23]

Western Blot for Viral Protein Analysis

This method detects and quantifies specific viral proteins.

-

Protein Extraction: Prepare protein lysates from infected cells.

-

Protein Quantification: Determine the total protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the viral protein.[24][25][26]

In Vivo Studies and Clinical Perspectives

Preclinical studies in animal models have shown that emetine can effectively suppress viral replication and improve survival. For instance, in a mouse model of CMV infection, emetine treatment resulted in a significant decrease in viral load in various organs.[24] Clinical trials have been initiated to evaluate the safety and efficacy of low-dose emetine for the treatment of viral diseases, including COVID-19.[27] While emetine's use has been historically limited by concerns of cardiotoxicity at higher doses, modern research suggests that lower, non-toxic concentrations can still exert potent antiviral effects, presenting a favorable therapeutic window.[4][10]

Conclusion

Emetine has emerged as a potent, broad-spectrum antiviral agent with a multifaceted mechanism of action that includes the inhibition of protein synthesis, interference with viral entry, and modulation of host signaling pathways. Its efficacy against a wide range of RNA and DNA viruses, coupled with its potential to circumvent the development of drug resistance, makes it a highly attractive candidate for further development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of emetine in the ongoing fight against viral diseases. Continued investigation into its in vivo efficacy, safety profile at antiviral concentrations, and potential for combination therapies is warranted to translate its promising preclinical activity into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mednexus.org [mednexus.org]

- 8. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emetine inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]

- 12. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. OmicsDI: Home [omicsdi.org]

- 15. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 20. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 21. 2.3. qRT-PCR viral quantification [bio-protocol.org]

- 22. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Western Blot Analysis [bio-protocol.org]

- 26. addgene.org [addgene.org]

- 27. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

Emetine Dihydrochloride Hydrate: A Technical Guide for Cancer Research Applications

Executive Summary: Emetine (B1671215), an alkaloid originally derived from the ipecac root, has a long history as an anti-protozoal agent.[1][2] Its primary mechanism of action—the irreversible inhibition of protein synthesis—has led to its re-investigation as a potent anti-cancer agent.[2][3][4] Preclinical studies have demonstrated its efficacy across a range of hematological and solid tumors, including gastric, breast, lung, and bladder cancers.[5][6][7][8] Emetine exerts its anti-neoplastic effects not only through general cytotoxicity but also by modulating critical oncogenic signaling pathways such as Wnt/β-catenin, MAPK, PI3K/AKT, NF-κB, and the hypoxia-inducible factor (HIF) pathway.[5][9][10][11] This guide provides a comprehensive technical overview of emetine dihydrochloride (B599025) hydrate (B1144303) for researchers, summarizing its mechanisms, preclinical data, and key experimental protocols.

Core Mechanism of Action: Protein Synthesis Inhibition

Emetine's most fundamental anti-cancer activity stems from its potent and irreversible inhibition of protein synthesis. It binds specifically to the 40S subunit of the eukaryotic ribosome, which stalls the translocation step of polypeptide chain elongation.[3][12] This immediate and widespread cessation of protein production leads to cellular stress and can trigger programmed cell death (apoptosis).[2] This non-selective mechanism makes it a powerful cytotoxic agent against rapidly proliferating cancer cells, which are highly dependent on robust protein synthesis.

Modulation of Key Oncogenic Signaling Pathways

Beyond its primary role as a protein synthesis inhibitor, emetine influences multiple signaling cascades that are crucial for cancer cell survival, proliferation, and metastasis.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is frequently dysregulated in various cancers, promoting cell proliferation and stemness. Emetine has been identified as an antagonist of this pathway.[6] It acts by decreasing the phosphorylation of key upstream components, including the low-density lipoprotein-receptor-related protein 6 (LRP6) and disheveled (DVL).[6][13] This action destabilizes the β-catenin destruction complex, preventing β-catenin from accumulating in the nucleus and activating target genes like c-Myc and Nanog.[6][13]

MAPK and PI3K/AKT Pathways

The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways are central to regulating cell growth, differentiation, and survival. Studies in gastric and non-small-cell lung cancer show that emetine potently reduces the phosphorylation of ERK and AKT without affecting their total protein levels.[1][5] Interestingly, emetine treatment can also lead to the activation (phosphorylation) of other MAPK family members, p38 and JNK, which is associated with the induction of apoptosis.[5][14]

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and protects cancer cells from apoptosis.[15] Constitutive activation of NF-κB is common in many tumors. Emetine has been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10][16] This blockade prevents NF-κB from translocating to the nucleus, thereby reducing the expression of anti-apoptotic genes.[17]

Hypoxia-Inducible Factor (HIF) Pathway

Hypoxia-inducible factors, particularly HIF-1α and HIF-2α, are key transcriptional regulators that allow tumor cells to adapt to low-oxygen environments, promoting angiogenesis and metastasis.[11] Emetine has been identified as a potent inhibitor of this pathway. It specifically inhibits HIF-2α protein stability and transcriptional activity, promoting its degradation through a von Hippel-Lindau (VHL) independent mechanism.[11] It has also been reported to inhibit the activation of HIF-1α.[4]

Preclinical Efficacy Data

Emetine demonstrates potent cytotoxic activity against a wide array of cancer cell lines in vitro and has shown anti-tumor efficacy in in vivo models.

In Vitro Cytotoxicity

Emetine consistently exhibits low nanomolar to micromolar 50% inhibitory concentrations (IC₅₀) across various cancer types, highlighting its potent anti-proliferative effects.

| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |

| Gastric Cancer | MGC803 | 0.0497 | [5][9] |

| Gastric Cancer | HGC-27 | 0.0244 | [5][9] |

| Bladder Cancer | (Average of 2 lines) | 0.019 | [18] |

| Prostate Cancer | LNCaP | 0.0316 | [3] |

| Prostate Cancer | CWR22Rv1 | ~0.067 (derived) | [19] |

| Colon Cancer | HCT116 | 0.06 | [7] |

| Melanoma | B16-F10 | 4.35 | [7] |

In Vivo Studies

Animal models have corroborated the in vitro findings, showing significant tumor growth inhibition.

| Cancer Type | Model | Dosage | Key Finding | Reference |

| Gastric Cancer | MGC803 Xenograft | Not specified | Observable anti-tumor efficacy | [5][9] |

| Acute Myeloid Leukemia | Xenograft | 10 mg/kg | Significantly reduced leukemic growth | [17] |

Standardized Experimental Protocols

The following sections provide generalized methodologies for key experiments used to evaluate the anti-cancer effects of emetine.

General Experimental Workflow

A typical in vitro study to assess the efficacy of emetine follows a logical progression from viability screening to mechanistic investigation.

Cell Viability (MTT Assay)

This protocol is adapted from methodologies used in gastric cancer cell studies.[5]

-

Cell Seeding: Seed cancer cells (e.g., MGC803, HGC-27) in 96-well plates at a density of 2,000–3,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with a serial dilution of emetine dihydrochloride hydrate at various concentrations for a specified duration (e.g., 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 50-100 µL of a solubilization solution (e.g., acidified SDS or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated controls and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection (Annexin V-PI Staining)

This protocol is based on flow cytometry methods used to assess emetine-induced cell death.[5]

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of emetine for a set time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protein Expression Analysis (Western Blot)

This is a general protocol to verify emetine's effect on signaling pathway proteins.[5][9]

-

Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies targeting proteins of interest (e.g., p-AKT, total AKT, β-catenin, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a potent anti-cancer agent with a multifaceted mechanism of action. Its ability to inhibit protein synthesis and modulate numerous key oncogenic pathways provides a strong rationale for its continued investigation. While early clinical trials were halted due to toxicity, modern strategies such as combination therapies and the development of targeted prodrugs may overcome these limitations.[2][8][19] For instance, emetine has shown synergistic effects when combined with cisplatin (B142131) in lung and bladder cancer cells, potentially allowing for lower, less toxic doses.[5][8][20] Further research into its complex effects on the tumor microenvironment and the development of safer delivery systems are promising avenues for translating emetine's powerful anti-neoplastic activity into clinical applications.

References

- 1. Emetine inhibits migration and invasion of human non-small-cell lung cancer cells via regulation of ERK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CAS 7083-71-8) | Abcam [abcam.com]

- 5. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β‑catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emetine dihydrochloride: a novel therapy for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emetine promotes von Hippel-Lindau-independent degradation of hypoxia-inducible factor-2α in clear cell renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. auajournals.org [auajournals.org]

- 19. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Emetine: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine (B1671215), a natural alkaloid derived from the ipecacuanha plant, has a long history of medicinal use, primarily as an emetic and anti-protozoal agent. In recent years, its potential as an anti-cancer and anti-viral therapeutic has garnered significant interest within the scientific community. Understanding the in vivo behavior of emetine is paramount for its safe and effective development as a modern therapeutic. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of emetine, drawing from in vivo studies in various animal models. We present quantitative data in structured tables, detail experimental methodologies, and visualize key signaling pathways influenced by emetine to offer a thorough resource for researchers in the field.

Pharmacokinetic Profile of Emetine

The pharmacokinetic profile of emetine is characterized by rapid absorption, extensive tissue distribution, and a long terminal half-life, particularly in tissues. The following tables summarize the key pharmacokinetic parameters of emetine observed in in vivo studies across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of Emetine in Rats

| Route of Administration | Dose | Cmax (ng eq./mL) | Tmax (hours) | t½ (lambda z) (hours) | Reference(s) |

| Oral | Not Specified | 2.71 - 9.62 | 1.08 - 2.33 | 65.4 - 163 | [1] |

| Oral (single dose) | 1 mg/kg | 1.61 µM (in lung) | 12 | >12 (retention time) | [2] |

| Subcutaneous | 1 mg/kg | Not Reported | Not Reported | Not Reported | [3] |

Note: ng eq./mL refers to nanogram equivalents per milliliter, used for radiolabeled compounds.

Table 2: Pharmacokinetic Parameters of Emetine in Mice

| Route of Administration | Dose | Cmax | Tmax | t½ | Bioavailability (%) | Reference(s) |

| Oral (single dose) | 1 mg/kg | 1.8 µM (in lung) | 12 hours | >12 hours (retention time) | Not Reported | [2] |

| Intravenous | 1 mg/kg | Not Reported | Not Reported | Not Reported | Not Applicable | [2] |

Table 3: Pharmacokinetic Parameters of Emetine in Humans

| Route of Administration | Dose | Cmax | Tmax | AUC | t½ | Reference(s) |

| Oral (Syrup of Ipecac) | 30 mL | <10 ng/mL (in some subjects) | ~20 minutes | Similar for emetine and cephaeline (B23452) | Not Determined | [4] |

Bioavailability and Tissue Distribution

Emetine exhibits extensive distribution into various tissues, with significantly higher concentrations observed in tissues compared to plasma. This high tissue penetration is a critical factor in its therapeutic efficacy and potential toxicity.

Bioavailability

The absolute oral bioavailability of emetine has not been extensively reported across multiple species in the available literature. However, studies with radiolabeled emetine in rats suggest that approximately 70% of the oral dose is absorbed[1].

Tissue Distribution in Rats

Following administration, emetine distributes widely throughout the body, with notable accumulation in several organs.

| Tissue | Approximate Ratio | Reference(s) |

| Most Tissues | 1000 - 3000 | [1] |

A study investigating the distribution of radiolabeled emetine in rats revealed that radioactivity levels in most tissues were approximately 1000 to 3000 times greater than in plasma at 24 hours post-administration[1]. The tissue radioactivity decreased at a substantially slower rate than in plasma, indicating prolonged retention in tissues[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols employed in key in vivo pharmacokinetic studies of emetine.

Animal Models and Dosing

-

Rat Studies : Sprague-Dawley rats have been used in pharmacokinetic studies of emetine[5]. For oral administration studies, tritium-labeled (³H)-emetine has been administered via ipecac syrup[1]. Subcutaneous injections have also been utilized for toxicity assessments[3].

-

Mouse Studies : In vivo pharmacokinetic studies in mice have involved single oral and intravenous administrations of emetine at a dose of 1 mg/kg[2].

Sample Collection and Preparation

-

Blood/Plasma : Blood samples are typically collected at various time points post-administration. Plasma is separated by centrifugation and stored frozen until analysis. For analysis, plasma samples can be prepared using liquid-liquid extraction with n-butyl chloride after buffering to an alkaline pH[6].

-

Tissues : At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, heart, brain) are collected. Tissue homogenates are then prepared for analysis. For radiolabeled studies, radioactivity in tissues is quantified.

Analytical Methodology

A common method for the quantification of emetine in biological samples involves reversed-phase HPLC with fluorescence detection.

-

Sample Preparation : Two milliliters of the biological sample (e.g., plasma, tissue homogenate) are buffered to pH 9. An internal standard, such as N-propylprocainamide, is added, and the sample is extracted with n-butyl chloride[6]. The organic layer is then back-extracted into a small volume of 0.01 M hydrochloric acid[6].

-

Chromatographic Conditions : An aliquot of the acidic aqueous layer is injected onto a reversed-phase HPLC column[6].

-

Detection : Emetine and its related alkaloid, cephaeline, are detected by a fluorescence detector. The minimum level of detection is typically around 5 ng/mL, with a linear range up to 2500 ng/mL[6].

While specific detailed protocols for emetine are not abundant in the provided search results, a general workflow for LC-MS/MS analysis of small molecules in biological matrices can be described.

-

Sample Preparation : Protein precipitation is a common and rapid method for sample cleanup. This involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.

-

Chromatographic Separation : A C18 reversed-phase column is typically used to separate the analyte from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly employed.

-

Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for emetine and an internal standard are monitored.

Signaling Pathways Modulated by Emetine

Emetine exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action in various diseases.

Wnt/β-catenin Signaling Pathway

Emetine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This inhibition is thought to contribute to its anti-tumor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single dose pharmacokinetics of syrup of ipecac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of the ipecac alkaloids cephaeline and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Enduring Scientific Interest of Ipecac Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of the ipecacuanha plant (Carapichea ipecacuanha) and its potent alkaloids, primarily emetine (B1671215) and cephaeline (B23452), is a compelling narrative of traditional medicine evolving into a subject of rigorous scientific inquiry.[1] Discovered in Brazil in the 1600s, the root of the ipecac plant, known locally as "the roadside vomiting plant," was initially used to treat dysentery.[1][2] Its journey to Europe and subsequent investigation by chemists in the early 19th century led to the isolation of its powerful active principles, emetine and cephaeline.[1] For centuries, syrup of ipecac was a household staple, widely used to induce vomiting in cases of poisoning.[2][3][4][5] However, its therapeutic use has been largely discontinued (B1498344) due to concerns over its efficacy and potential for misuse.[3][4][6][7][8]

Despite its fall from favor as an emetic, the unique biological activities of ipecac alkaloids continue to fuel research in diverse fields, including oncology and virology. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of ipecac alkaloids, with a focus on their chemical properties, biosynthesis, and mechanisms of action.

I. The Alkaloids: Emetine and Cephaeline

The primary bioactive compounds in ipecac are the isoquinoline (B145761) alkaloids emetine and cephaeline.[1][3][9] These alkaloids are responsible for the plant's physiological effects.[3]

Chemical Properties

| Alkaloid | Chemical Formula | Molar Mass | Key Structural Features |

| Emetine | C₂₉H₄₀N₂O₄ | 480.649 g·mol⁻¹ | Contains two isoquinoline rings linked by an ethyl group.[9] |

| Cephaeline | C₂₈H₃₈N₂O₄ | 466.62 g·mol⁻¹ | Structurally similar to emetine, but with one less methyl group.[9] |

Quantitative Data on Alkaloid Content

The concentration of emetine and cephaeline can vary depending on the plant part and its maturity.

| Plant Part | Emetine Concentration (mg/g) | Cephaeline Concentration (mg/g) | Total Alkaloid Concentration (mg/g) | Emetine-to-Cephaeline Ratio | Reference |

| Roots | - | - | 8.55 | - | [10] |

| Stems | - | - | 4.05 | - | [10] |

| Leaves | - | - | 2.4 | - | [10] |

| Roots (Optimized Harvest at 16-19 months) | - | - | Highest Concentration | 0.5 (at 16 months) | [11][12] |

Note: Specific concentrations for emetine and cephaeline in each plant part were not detailed in one of the studies, only the total. The other study noted a ratio change with maturity.

According to the USP monograph, Ipecac should yield not less than 2.0 percent of total ether-soluble alkaloids, with the combined content of emetine and cephaeline being at least 90.0 percent of the total ether-soluble alkaloids.[13]

II. Biosynthesis of Ipecac Alkaloids

The biosynthesis of emetine and cephaeline is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway (producing dopamine (B1211576) from L-tyrosine) and the terpenoid pathway (producing secologanin (B1681713) from geranyl diphosphate).[9]

Caption: Biosynthetic pathway of emetine and cephaeline.

The initial step is a Pictet-Spengler reaction between dopamine and secologanin, which forms N-deacetylisoipecoside.[9] Through a series of enzymatic reactions including O-methylations and deglucosylation, this precursor is converted to protoemetine.[9] Protoemetine then reacts with another molecule of dopamine to form 7'-O-demethylcephaeline, which is subsequently methylated to yield cephaeline and then emetine.[9] The conversion of cephaeline to emetine is catalyzed by the enzyme ipeOMT1, an O-methyltransferase.[11]

III. Mechanisms of Action

The biological effects of ipecac alkaloids are attributed to several distinct mechanisms of action.

Emetic Action

The vomiting reflex induced by ipecac is a result of both local and central actions.[3]

Caption: Dual mechanism of ipecac-induced emesis.

Locally, the alkaloids irritate the gastric mucosa.[3] Centrally, they stimulate the chemoreceptor trigger zone (CTZ) in the medulla, which in turn activates the vomiting center.[3] Studies have shown that 5-HT3 receptors play a crucial role in this process, as selective 5-HT3 receptor antagonists like ondansetron (B39145) can prevent ipecac-induced emesis.[14] There is also evidence suggesting the involvement of 5-HT4 receptors.[14]

Inhibition of Protein Synthesis

A fundamental mechanism of action for emetine is the inhibition of protein synthesis in eukaryotic cells.[9] It achieves this by binding to the 40S subunit of the ribosome, thereby blocking the translocation step of polypeptide chain elongation.[9] This property has made emetine a valuable tool in laboratory research for studying protein degradation.[9]

Caption: Emetine's inhibition of protein synthesis.

Antiviral and Other Activities

Recent research has highlighted the potential of ipecac alkaloids as broad-spectrum antiviral agents. Emetine and a dehydroemetine (B1670200) isomer have been shown to reduce the growth of coronaviruses, including SARS-CoV-2, at nanomolar concentrations (IC₅₀ ~ 50–100 nM).[15] This antiviral activity is linked to their ability to disrupt host cell protein synthesis.[15][16] Studies suggest a therapeutic window where these alkaloids can inhibit viral propagation without causing cardiotoxicity, which is observed at much higher concentrations (IC₅₀ ~ 40–60 µM).[15][16] Emetine has also demonstrated apoptosis-inducing effects, suggesting its potential as an anti-cancer agent.[17]

IV. Experimental Protocols

Extraction of Ipecac Alkaloids

Several methods have been described for the extraction of alkaloids from C. ipecacuanha root.

Method 1: Ether-Based Extraction (USP) [13]

-

To 10 g of finely powdered Ipecac, add 100 mL of ether and shake thoroughly. Let stand for 5 minutes.

-

Add 10 mL of 6 N ammonium (B1175870) hydroxide (B78521) and shake for 1 hour in a mechanical shaker or intermittently for 2 hours.

-

Allow the mixture to settle and decant a 50 mL aliquot of the clear ether layer.

-

Filter the aliquot and wash the filter with ether.

-

Evaporate the combined ether extracts to near dryness on a steam bath.

-

Add 5 mL of ether and 10.0 mL of 0.1 N sulfuric acid, and heat to dissolve the alkaloids and remove all ether.

-

Cool the solution, add 15 mL of water and methyl red indicator, and titrate the excess acid with 0.1 N sodium hydroxide.

Method 2: Acidic Methanol (B129727) Extraction [18]

-

Crush the ipecac medicinal material.

-

Add an acidic methanol solution (containing 0.05% hydrochloric acid and 80% methanol by volume) for extraction.

-

Repeat the extraction 6 times and combine the extracts.

-

Concentrate the combined extract under reduced pressure at 60°C.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative determination of emetine and cephaeline.

Sample Preparation: [19]

-

Blood and urine samples can be analyzed for emetine and cephaeline content.

-

Develop an appropriate extraction and clean-up procedure for the biological matrix.

Chromatographic Conditions (Example): [20]

-

Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (5-10 µm particle size).

-

Mobile Phase: Dissolve 2.0 g of sodium 1-heptanesulfonate in 500 mL of water, adjust pH to 4.0 with acetic acid, and add 500 mL of methanol.

-

Flow Rate: Adjust so that the retention time of emetine is approximately 14 minutes.

-

Detector: UV absorption photometer at 283 nm.

-

Column Temperature: Approximately 50°C.

V. Conclusion